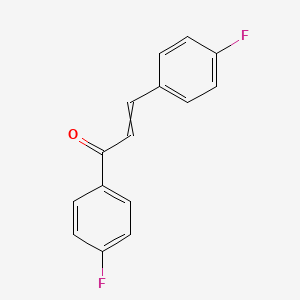

4,4'-Difluorochalcone

Description

Overview of Chalcone (B49325) Scaffold in Organic and Medicinal Chemistry Research

Chalcones represent a significant class of organic compounds, characterized by a three-carbon α,β-unsaturated carbonyl system joining two aromatic rings. nih.govbohrium.com This 1,3-diaryl-2-propen-1-one backbone is a core structure in many naturally occurring molecules and serves as a crucial intermediate in the biosynthesis of flavonoids and isoflavonoids. bohrium.comnih.gov The term "chalcone" itself is derived from the Greek word "chalcos," meaning bronze, alluding to the characteristic color of many of these compounds. nih.gov In the realm of medicinal chemistry, the chalcone scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov These activities include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govjapsonline.com The synthetic accessibility of chalcones, most commonly through the Claisen-Schmidt condensation, further enhances their appeal to researchers, allowing for the generation of diverse derivatives for structure-activity relationship studies. nih.govscienceandtechnology.com.vn

Impact of Fluorination in Chalcone Derivatives on Molecular Properties and Research Trajectories

The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, can dramatically alter their physicochemical and biological properties. derpharmachemica.comnih.gov In the context of chalcone derivatives, fluorination is a key strategy employed by medicinal chemists to enhance the therapeutic potential of these compounds. nih.govmalariaworld.org The high electronegativity of fluorine can lead to significant changes in the molecule's electronic distribution, which can, in turn, affect its binding affinity to target proteins. nih.gov Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity and metabolic stability of the chalcone derivative. nih.govresearchgate.net This enhanced metabolic stability is often attributed to the strength of the carbon-fluorine bond, which is more resistant to metabolic degradation. researchgate.net Consequently, fluorinated chalcones may exhibit a longer biological half-life, improved bioavailability, and enhanced biological activity compared to their non-fluorinated counterparts. malariaworld.orgresearchgate.net This has led to a surge in research focused on the synthesis and biological evaluation of fluorinated chalcones as potential therapeutic agents. malariaworld.orgnih.gov

Academic Rationale for Investigating 4,4'-Difluorochalcone (B11334) as a Privileged Scaffold

The specific compound this compound has garnered considerable attention within the academic research community as a "privileged scaffold." This is due to its unique structural features and the versatile reactivity it offers for the synthesis of a wide range of heterocyclic compounds and other derivatives. chemimpex.comresearchgate.net The presence of two fluorine atoms, one on each of the aromatic rings, provides a symmetrical molecule with enhanced physicochemical properties, as discussed in the previous section. This disubstitution pattern allows for the systematic investigation of the effects of fluorination on biological activity. Moreover, this compound serves as a versatile starting material for the synthesis of various heterocyclic systems, such as pyrazolines, pyrazoles, and terphenyls. researchgate.netiucr.orgmdpi.com The exploration of these derivatives has been a fruitful area of research, leading to the discovery of compounds with potential antimicrobial and antioxidant properties. derpharmachemica.comresearchgate.net

Historical Context and Evolution of Research on this compound

Research on chalcones dates back to the late 19th century, with the term "chalcone" being coined by Kostanecki and Tambor in 1899. japsonline.com However, the focused investigation of fluorinated chalcones, and specifically this compound, is a more recent development, driven by the growing appreciation for the role of fluorine in medicinal chemistry. Early studies on this compound primarily focused on its synthesis and basic characterization. Over time, the research has evolved to explore its potential as a synthon for more complex molecules. iucr.orgiucr.orgpsu.edu A significant body of work has been dedicated to the synthesis and biological evaluation of heterocyclic derivatives of this compound. derpharmachemica.comresearchgate.netmdpi.com This has led to the identification of numerous compounds with interesting pharmacological profiles, solidifying the position of this compound as a valuable tool in drug discovery and development research. malariaworld.orgchemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C15H10F2O |

|---|---|

Molecular Weight |

244.23 g/mol |

IUPAC Name |

1,3-bis(4-fluorophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H |

InChI Key |

AZBVDMNDUOURGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Difluorochalcone and Its Diverse Derivatives

Established Synthetic Routes to 4,4'-Difluorochalcone (B11334)

The formation of this compound is primarily achieved through well-established condensation reactions, with the Claisen-Schmidt condensation being the most prominent method.

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. iiste.orgtsijournals.comscispace.com This reaction involves a base-catalyzed crossed aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. iiste.orggkyj-aes-20963246.com In the synthesis of this compound, 4-fluoroacetophenone is reacted with 4-fluorobenzaldehyde (B137897).

The general mechanism proceeds via the formation of an enolate from the ketone (4-fluoroacetophenone) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). iiste.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (4-fluorobenzaldehyde). tsijournals.com The resulting aldol adduct readily undergoes dehydration to form the stable α,β-unsaturated ketone system characteristic of chalcones. gkyj-aes-20963246.com

A typical laboratory procedure involves stirring a mixture of 4-fluoroacetophenone and 4-fluorobenzaldehyde in ethanol (B145695) while adding an aqueous solution of a base like NaOH at a controlled temperature, often between 5-10°C. derpharmachemica.com The reaction is typically stirred for several hours, during which the product precipitates out of the solution. The solid this compound is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol. derpharmachemica.com This method is known for its high efficiency, with reported yields often exceeding 90%. derpharmachemica.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| 4-fluoroacetophenone | 4-fluorobenzaldehyde | 10% NaOH | Ethanol | Stirred at 5-10°C for 3 h | 91 | derpharmachemica.com |

While the conventional Claisen-Schmidt condensation is highly effective, alternative methods have been developed, often focusing on principles of green chemistry to reduce reaction times and solvent usage. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. mdpi.comuns.ac.id For chalcone (B49325) synthesis, reacting the precursor ketone and aldehyde under microwave irradiation can drastically reduce the reaction time from hours to just a few minutes, while often maintaining high yields. mdpi.comfrontiersin.org The process typically involves mixing the reactants in a microwave-safe vial, sometimes with a small amount of solvent and a catalyst, and irradiating at a set temperature and power. mdpi.comarabjchem.org This method is advantageous for its speed, energy efficiency, and often cleaner reaction profiles. uns.ac.id

Grinding Technique (Mechanochemistry): A solvent-free approach to chalcone synthesis can be achieved through grinding. gkyj-aes-20963246.com This mechanochemical method involves grinding the solid reactants (the ketone and aldehyde) together with a solid base catalyst (like NaOH) in a mortar and pestle. gkyj-aes-20963246.com The mechanical force provides the energy needed to initiate the reaction, forming a paste from which the product can be isolated. This technique is environmentally friendly as it eliminates the need for bulk solvents, minimizing waste. gkyj-aes-20963246.com Reaction times are typically very short, often around 15-20 minutes of grinding. gkyj-aes-20963246.com

Claisen-Schmidt Condensation Protocols

Strategies for Derivatization Utilizing this compound as a Versatile Synthon

The α,β-unsaturated ketone moiety in this compound makes it a highly reactive and versatile synthon for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. derpharmachemica.comnih.gov

The reaction of this compound with various nitrogen-containing nucleophiles leads to the formation of important five- and six-membered heterocyclic rings.

Pyrazolines are five-membered heterocyclic compounds that can be readily synthesized from chalcones. The reaction of this compound with hydrazine (B178648) derivatives results in the formation of various substituted pyrazolines. mdpi.comresearchgate.netdergipark.org.tr The process typically involves a cyclocondensation reaction where the hydrazine adds to the α,β-unsaturated system of the chalcone, followed by intramolecular cyclization and dehydration. dergipark.org.tr

Different hydrazine reagents can be used to yield diverse pyrazoline structures. For instance:

Reacting this compound with hydrazine hydrate in a solvent like formic or acetic acid under reflux leads to the formation of N-acyl pyrazoline derivatives. derpharmachemica.com

Condensation with substituted hydrazines , such as 4-nitrophenylhydrazine (B89600) or 2,4-dinitrophenylhydrazine, in glacial acetic acid yields N-aryl substituted pyrazolines. derpharmachemica.com

The reaction with semicarbazide hydrochloride or thiosemicarbazide in the presence of a base like NaOH produces pyrazoline-1-carboxamides and pyrazoline-1-carbothioamides, respectively. mdpi.com

These reactions are generally high-yielding and provide a straightforward route to this class of heterocyclic compounds. derpharmachemica.commdpi.com

| Reagent | Solvent/Conditions | Product | Yield (%) | M.P. (°C) | Reference |

| Hydrazine hydrate | Formic acid, reflux 8 h | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 86 | 133-135 | derpharmachemica.com |

| 4-Nitrophenylhydrazine | Glacial acetic acid, reflux 8 h | 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole | 74 | 167-170 | derpharmachemica.com |

| Semicarbazide HCl | Ethanolic NaOH, reflux 12 h | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | 78 | 162 | mdpi.com |

| Thiosemicarbazide | Ethanolic NaOH, reflux 16 h | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 72 | 253 | mdpi.com |

Pyrimidines: Six-membered pyrimidine (B1678525) rings can be synthesized from this compound through its reaction with compounds containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine. derpharmachemica.comsemanticscholar.org The reaction is a cyclocondensation, typically carried out in an alcoholic solvent like ethanol with a base catalyst such as potassium hydroxide (KOH) or sodium ethoxide. derpharmachemica.comderpharmachemica.com For example, refluxing this compound with thiourea in an ethanolic KOH solution results in the formation of a 4,6-bis(4-fluorophenyl)pyrimidine-2-thiol derivative. derpharmachemica.com Similarly, using aminoguanidine (B1677879) hydrochloride leads to aminopyrimidine derivatives. derpharmachemica.com

Pyridinones: Pyridinone (or 2-pyridone) derivatives can also be synthesized using this compound as the starting material. frontiersin.orgscielo.org.mxsioc-journal.cn A common method involves the reaction of the chalcone with an active methylene (B1212753) nitrile, such as ethyl cyanoacetate (B8463686) or malononitrile (B47326), in the presence of ammonium (B1175870) acetate (B1210297). derpharmachemica.com In a specific example, refluxing this compound with ethyl cyanoacetate and ammonium acetate in ethanol yields 6-(4-fluorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. derpharmachemica.com This reaction provides a versatile route to highly substituted pyridinone systems.

| Reagent(s) | Solvent/Conditions | Product Type | Product Name | Yield (%) | M.P. (°C) | Reference |

| Thiourea | Ethanolic KOH, reflux 22 h | Pyrimidine | 4,6-Bis(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2-thione derivative | 51 | 198-200 | derpharmachemica.com |

| Ethyl cyanoacetate, Ammonium acetate | Ethanol, reflux 8 h | Pyridinone | 6-(4-fluorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 68 | 265-268 | derpharmachemica.com |

| Malononitrile, Ammonium acetate | Ethanol, reflux 10 h | Pyridine | 2-Amino-4,6-bis(4-fluorophenyl)nicotinonitrile | 73 | 204-206 | derpharmachemica.com |

Synthesis of Pyrimidine and Pyridinone Analogs

Development of Carbon-Bridged Derivatives

Expanding the carbon framework of this compound has led to the creation of larger, polyaromatic systems such as terphenyls and functionalized cyclohexenones.

The construction of m-terphenyl (B1677559) structures from this compound is a significant synthetic transformation that builds a new central aromatic ring. A well-established, two-step method begins with the Michael addition of a β-ketoester, such as ethyl acetoacetate (B1235776), to this compound. researchgate.netsemanticscholar.org This initial reaction forms a cyclohexenone derivative, specifically ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. researchgate.netsemanticscholar.org The subsequent and crucial step is the aromatization of this cyclohexenone intermediate. Refluxing the cyclohexenone with an oxidizing agent like chloramine-T in acetic acid yields the corresponding polysubstituted m-terphenyl derivative, ethyl 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylate. researchgate.netsemanticscholar.org

An alternative approach is a three-component reaction involving chalcones, alkyl- or arylamines, and β-ketoesters in the presence of a catalytic amount of Ce(IV) ammonium nitrate. acs.orgnih.gov This process efficiently constructs highly substituted dihydro-m-terphenyl derivatives. The subsequent aromatization of the central ring can be achieved using reagents like dichlorodicyanoquinone (DDQ) to furnish the final terphenyl product. nih.gov

The synthesis of cyclohexenone derivatives from this compound is typically accomplished via a Michael addition reaction with an active methylene compound, followed by an intramolecular cyclization. This reaction serves as a pivotal step in building more complex carbon-bridged systems and is often the precursor to aromatized terphenyl analogs. researchgate.netsemanticscholar.org

The reaction of this compound with various active methylene compounds in ethanol, usually in the presence of a base like sodium hydroxide, yields a range of functionalized cyclohexenones. derpharmachemica.com For example, condensation with methyl or ethyl acetoacetate produces the corresponding 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate derivatives. derpharmachemica.com Similarly, using acetylacetone (B45752) as the active methylene compound results in an acetyl-substituted cyclohexenol (B1201834) derivative. derpharmachemica.com Other reagents such as ethyl cyanoacetate and malononitrile can also be employed to generate cyanopyridone and aminocyanopyridine structures, respectively, through reactions involving ammonium acetate. derpharmachemica.com

The table below summarizes the synthesis of several cyclohexenone and related derivatives starting from this compound. derpharmachemica.com

| Active Methylene Reagent | Additional Reagents | Product Description | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Acetylacetone | 10% NaOH, Ethanol | 3-Acetyl-4,6-bis(4-fluorophenyl)-cyclohex-3-en-1-ol | 68 | 108-110 | derpharmachemica.com |

| Methyl Acetoacetate | 10% NaOH, Ethanol | Methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | 78 | 140-144 | derpharmachemica.com |

| Ethyl Cyanoacetate | Ammonium Acetate, Ethanol | 2-cyano-4,6-bis(4-fluorophenyl)nicotinamide | 68 | 265-268 | derpharmachemica.com |

| Malononitrile | Ammonium Acetate, Ethanol | 2-Amino-4,6-bis(4-fluorophenyl)nicotinonitrile | 70 | 218-220 | derpharmachemica.com |

As previously noted, these cyclohexenone derivatives are key intermediates for producing aromatized analogs. The conversion to a stable aromatic terphenyl system is achieved through oxidative aromatization using reagents such as chloramine-T. researchgate.netsemanticscholar.org

Terphenyl Derivatives Synthesis

Fluoro-Functionalization and Analog Generation Beyond the Parent Scaffold

The generation of fluorinated chalcone analogs beyond the parent this compound is primarily achieved not by direct fluorination of the chalcone itself, but by employing fluorinated precursors during the initial synthesis. mdpi.com The most common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. scirp.org

To create analogs with different fluorination patterns, chemists select starting materials with fluorine atoms at the desired positions. For example, a series of 2-fluoro, 4-fluoro, and 2,5-difluoro-substituted chalcone derivatives have been synthesized by reacting variously fluorinated benzaldehydes and acetophenones. mdpi.com The strategic introduction of fluorine can significantly alter the molecule's physicochemical properties. derpharmachemica.com The versatility of the Claisen-Schmidt condensation allows for the creation of a vast library of fluoro-chalcone analogs by simply changing the fluorinated aldehyde or ketone precursor. mdpi.commdpi.com This approach is fundamental for developing new analogs, as the number and position of fluorine substituents are known to modulate biological activity. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 4,4 Difluorochalcone and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular architecture.

In the ¹H NMR spectrum of 4,4'-Difluorochalcone (B11334), the vinylic protons (Hα and Hβ) of the enone moiety are particularly diagnostic. These protons typically appear as doublets due to coupling with each other. For this compound, the Hα proton signal appears at approximately 7.73 ppm, and the Hβ proton signal is observed at about 7.90 ppm, both with a coupling constant (J) of 15.6 Hz. derpharmachemica.com This large coupling constant is indicative of a trans configuration of the double bond. mdpi.comfabad.org.tr The aromatic protons of the two fluoro-substituted rings appear as a multiplet in the range of 7.28-8.27 ppm. derpharmachemica.com The specific chemical shifts and multiplicities of these aromatic protons are influenced by the electronic effects of the fluorine substituents and their positions on the rings.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Hα | ~7.73 | d | 15.6 |

| Hβ | ~7.90 | d | 15.6 |

| Ar-H | 7.28-8.27 | m | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For chalcones in general, the carbonyl carbon (C=O) signal is typically found in the downfield region, between δ 183.4 and 196.8 ppm. mdpi.comfabad.org.tr The α- and β-carbons of the enone system have characteristic signals between δ 116.1-128.1 and δ 136.9-145.4, respectively. fabad.org.tr The carbon atoms in the aromatic rings will show signals in the aromatic region of the spectrum, with the carbons directly bonded to fluorine exhibiting splitting due to C-F coupling.

¹⁹F NMR is a powerful tool specifically for analyzing fluorine-containing compounds. biophysics.orghuji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and sensitive signals. biophysics.orghuji.ac.il The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. biophysics.org For this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms on the two different aromatic rings. The precise chemical shifts help to confirm the position of the fluorine substituents. For instance, in a related compound, 4-fluorobenzaldehyde (B137897), the fluorine signal appears at approximately -102.4 ppm. rsc.org

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In the case of this compound, a cross-peak between the Hα and Hβ signals would confirm their coupling and adjacency. sdsu.edu It would also help in assigning the connectivity between protons on the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond connectivity). sdsu.educolumbia.edu This experiment is invaluable for assigning the carbon signals corresponding to each protonated carbon in the molecule. emerypharma.com

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com The IR spectrum of this compound displays characteristic absorption bands. A strong, sharp band corresponding to the stretching vibration of the conjugated carbonyl group (C=O) is typically observed in the range of 1630-1685 cm⁻¹. mdpi.com For this compound specifically, this peak appears around 1662 cm⁻¹. derpharmachemica.com The carbon-carbon double bond (C=C) of the enone system shows a stretching vibration at approximately 1600 cm⁻¹. derpharmachemica.com The C-F bond stretching in the aromatic rings gives rise to a strong absorption band, typically found around 1220 cm⁻¹. derpharmachemica.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. vscht.cz

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | ~1662 |

| C=C (Alkene) | Stretching | ~1600 |

| C-F (Aryl Fluoride) | Stretching | ~1220 |

| Aromatic C-H | Stretching | >3000 |

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction (SC-XRD) is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic structure of crystalline solids. fzu.czrigaku.com It provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is crucial for understanding the molecular conformation and supramolecular architecture of this compound and its analogs. uhu-ciqso.es This method is instrumental in establishing the absolute stereochemistry of chiral derivatives and elucidating the intricate network of intermolecular interactions that govern crystal packing.

In a study of a pyrimidine (B1678525) derivative synthesized from this compound, the pyrimidine ring was found to form dihedral angles of 9.23 (6)° and 2.16 (5)° with its adjacent fluoro-substituted benzene (B151609) rings. nih.gov The crystal packing in this analog is stabilized by a combination of intermolecular C—H···F hydrogen bonds, which link the molecules into ribbons, and further reinforced by C–H···π and π–π stacking interactions, with centroid-centroid distances measured at 3.7428 (7) Å and 3.7630 (6) Å. nih.gov

Similarly, the crystal structure of a disulfide compound derived from this compound shows a twisted conformation with a C—S—S—C torsion angle of -91.82 (7)°. nih.gov The stability of its crystal lattice is attributed to a network of C—H···F, C—H···π, and C–F···π interactions, alongside significant π–π stacking between the 4-fluorophenyl groups, which organizes the molecules into columns along the crystallographic a-axis. nih.gov

These findings underscore the importance of the fluorine substituents in directing the crystal packing. The electronegative fluorine atoms frequently participate in weak hydrogen bonds (C—H···F), which, together with π-stacking interactions involving the fluorinated rings, play a pivotal role in the formation of stable, well-ordered crystalline lattices.

Below is a table summarizing representative crystallographic data for an analog derived from this compound.

| Parameter | Value for a this compound Derivative nih.gov |

|---|---|

| Chemical Formula | C31H20F4N4 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6185 (4) |

| b (Å) | 11.0298 (4) |

| c (Å) | 14.1167 (5) |

| α (°) | 70.128 (2) |

| β (°) | 87.493 (2) |

| γ (°) | 69.294 (2) |

| Volume (Å3) | 1322.00 (9) |

| Z (Molecules per unit cell) | 2 |

| Key Interactions | C—H···F hydrogen bonds, C–H···π interactions, π–π stacking |

Chromatographic Purity Assessment Techniques (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and its analogs. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods employed for both qualitative and quantitative analysis. advancechemjournal.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of reactions, identify compounds in a mixture, and provide a preliminary assessment of purity. umich.edulibretexts.org For chalcones, TLC is typically performed on silica (B1680970) gel plates as the stationary phase. elifesciences.org A suitable mobile phase, often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane), is selected to achieve good separation. nih.gov The separated spots are visualized under UV light (254 nm and/or 365 nm), where the conjugated system of the chalcone (B49325) allows for easy detection. elifesciences.org The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the compound under specific chromatographic conditions. libretexts.org

| Parameter | Typical Condition/Value |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates elifesciences.org |

| Mobile Phase (Eluent) | Petroleum ether/Ethyl acetate mixture (e.g., 3:1, v/v) nih.gov |

| Visualization | UV light at 254 nm and 365 nm elifesciences.org |

| Rf Value | Compound- and eluent-dependent |

High-Performance Liquid Chromatography (HPLC) offers superior separation efficiency and is the definitive method for quantitative purity assessment. advancechemjournal.com For chalcones and their derivatives, reversed-phase HPLC is the most widely used configuration. chemrevlett.com A nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used in conjunction with a polar mobile phase. elifesciences.org The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution to optimize the separation of components with different polarities. elifesciences.orglew.ro A UV detector is commonly employed, set at a wavelength where the chalcone exhibits maximum absorbance (typically in the 340–390 nm range) for high sensitivity. nih.gov Studies on various chalcone derivatives report achieving high purity levels, often exceeding 98%, as determined by HPLC. chemrevlett.com

| Parameter | Typical Condition/Value |

|---|---|

| Stationary Phase | Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm) elifesciences.org |

| Mobile Phase | Gradient of Acetonitrile and Water elifesciences.org |

| Flow Rate | 1.0 mL/min elifesciences.org |

| Detection | Diode Array Detector (DAD) or UV Detector elifesciences.org |

| Purity Assessment | Based on peak area percentage in the chromatogram |

Computational and Theoretical Investigations of 4,4 Difluorochalcone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and chemical reactivity of molecules. wikipedia.orgnih.gov By solving quantum mechanical equations, these methods can determine the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's behavior. wikipedia.orgaps.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. wikipedia.org A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. longdom.org This higher reactivity can correlate with greater biological activity. researchgate.net For 4,4'-Difluorochalcone (B11334), DFT calculations would map the electron density of the HOMO and LUMO. Typically for chalcones, the HOMO is distributed across the cinnamoyl system, while the LUMO is located on the benzoyl moiety. The energy gap can be calculated to predict its reactivity relative to other chalcone (B49325) derivatives.

Table 1: Theoretical Quantum Chemical Parameters This table illustrates typical parameters obtained from DFT calculations for a chalcone derivative. The specific values for this compound would require a dedicated computational study.

| Parameter | Symbol | Significance | Example Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.3 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.8 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | 4.5 |

| Electronegativity | χ | Tendency to attract electrons | 4.05 |

| Chemical Hardness | η | Resistance to change in electron distribution | 2.25 |

| Chemical Softness | S | Reciprocal of hardness | 0.44 |

| Electrophilicity Index | ω | Propensity to accept electrons | 3.65 |

Note: The values presented are illustrative for a generic chalcone and not specific experimental or calculated values for this compound.

DFT also enables the analysis of how charge is distributed across a molecule, which is crucial for understanding its interactions with other molecules. Two common methods for this are Mulliken population analysis and the generation of Molecular Electrostatic Potential (MEP) maps. uni-muenchen.dewikipedia.org

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charge on each atom. uni-muenchen.dewikipedia.org For this compound, this analysis would likely show negative charges concentrated on the electronegative oxygen and fluorine atoms, while the carbonyl carbon and other specific carbon atoms would carry partial positive charges. However, it is known that Mulliken charges can be highly sensitive to the choice of basis set in the calculation. wikipedia.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It uses a color scale to indicate different regions of charge, where red typically signifies areas of negative potential (electron-rich, attractive to electrophiles) and blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). researchgate.netwolfram.comuni-muenchen.de For this compound, an MEP map would highlight the carbonyl oxygen as a primary site for electrophilic attack (a region of strong negative potential). The fluorine atoms would also exhibit negative potential. Regions of positive potential would be located around the hydrogen atoms. libretexts.orgresearchgate.netresearchgate.net This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions with biological targets. researchgate.net

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO/LUMO)

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This simulation helps to elucidate the binding mode and estimate the strength of the interaction, typically reported as a binding affinity or docking score.

In a study investigating the inhibitory potential of various chalcones against the Myeloperoxidase (MPO) enzyme, this compound was identified as a potent inhibitor. researchgate.net Molecular docking simulations were performed to understand the structural basis for its high activity. The results showed that this compound fits favorably into the active site of the MPO enzyme. researchgate.net

The simulation revealed a strong binding affinity, and detailed analysis of the docked pose showed specific key interactions responsible for stabilizing the complex. researchgate.net These included hydrogen bonds between the chalcone's carbonyl group and the amino acid residues Gln91 and His95 in the MPO active site. Furthermore, the fluorine atoms on both phenyl rings were found to form halogen interactions, which contributed to the enhanced binding affinity. researchgate.net

Table 2: Molecular Docking Results of this compound with Myeloperoxidase (MPO)

| Parameter | Value | Details | Reference |

| Target Protein | Myeloperoxidase (MPO) | An enzyme involved in inflammatory processes. | researchgate.net |

| Binding Affinity (ΔG) | -8.4 kcal/mol | Indicates a strong and favorable binding interaction. | researchgate.net |

| Key Hydrogen Bonds | Gln91, His95 | Formed with the carbonyl oxygen of the chalcone. | researchgate.net |

| Other Interactions | Halogen Bonds | Involving the fluorine atoms, enhancing binding. | researchgate.net |

Virtual Screening Approaches for Identifying Potential Biological Activities

Virtual screening is a computational strategy widely used in drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a specific biological target. researchgate.netwolfram.com This in silico approach is faster and more cost-effective than experimental high-throughput screening (HTS). wikipedia.org There are two main categories of virtual screening: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. researchgate.net This method involves docking a large number of compounds from a database into the target's binding site and scoring their potential interactions. wolfram.com Molecules like this compound could be identified as a "hit" in an SBVS campaign if it achieves a high docking score against a target protein, indicating a favorable predicted binding mode.

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but there are known active molecules, LBVS can be used. wikipedia.org This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. wikipedia.org A model, such as a pharmacophore or a machine learning model, is built based on the features of known active compounds. This model is then used to screen a database for new molecules that possess these key features. This compound could be discovered if its structural or physicochemical properties match the model derived from other known inhibitors of a particular target.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. wikipedia.orgnih.gov MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the conformational stability of the complex and the dynamics of the interactions. mdpi.comwikipedia.org

For a compound like this compound, an MD simulation would typically start with the best-docked pose in its target protein's active site. The simulation would then track the movements of the ligand and the protein in a simulated physiological environment over a period of nanoseconds. mdpi.com

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This is calculated for the ligand and protein backbone to assess the stability of the system. A stable RMSD over time suggests that the ligand remains securely bound in the active site. rsc.orgmdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are stabilized by the ligand's binding. rsc.org

Hydrogen Bond Analysis: The persistence of key hydrogen bonds (like those between this compound and MPO) throughout the simulation can be monitored to confirm their importance for the stability of the interaction. rsc.org

A study on a hybrid chalcone–thiazole complex used MD simulations to confirm the stable binding of their lead compound to the DNA gyrase B enzyme, validating the docking results through RMSD, RMSF, and hydrogen bond analysis. rsc.org A similar approach would be invaluable to confirm the stability and dynamic behavior of the this compound-MPO complex. researchgate.net

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for elucidating these relationships. longdom.orgwikipedia.org QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. excli.de

To build a QSAR model for chalcones, a dataset of derivatives with varying substituents and their corresponding biological activities (e.g., IC₅₀ values) is required. semanticscholar.org Molecular descriptors, which are numerical representations of the compounds' physicochemical, electronic, or steric properties, are calculated. Statistical methods or machine learning algorithms are then used to create an equation that relates these descriptors to the activity. mdpi.com

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used. semanticscholar.org In a CoMFA study on chalcone derivatives with antitumor activity, the model generated contour maps that visualized the favorable and unfavorable regions for steric and electrostatic properties. semanticscholar.org Such a model for this compound and its analogues would show:

Steric Contour Maps: Green contours might indicate where bulky groups increase activity, while yellow contours show where they decrease it.

Electrostatic Contour Maps: Blue contours could highlight regions where positive charges are favorable, and red contours where negative charges (or electronegative atoms like fluorine) enhance activity.

These computational SAR models provide a rational basis for designing new, more potent analogues of this compound by guiding the modification of its structure to better fit the steric and electronic requirements of its biological target. nih.govsemanticscholar.org

Exploration of Biological Potential and Mechanistic Insights of 4,4 Difluorochalcone and Its Derivatives Through in Vitro and in Silico Studies

Investigation of Antimicrobial Potential

Chalcones are recognized for their broad spectrum of biological activities, with many derivatives exhibiting notable antimicrobial properties. microbiologyresearch.orgnih.gov Functionalized derivatives of 4,4'-Difluorochalcone (B11334) have been synthesized and evaluated to determine their efficacy against a range of pathogenic microbes. microbiologyresearch.org

The in vitro antibacterial potential of this compound derivatives has been assessed using methods such as the agar (B569324) well diffusion technique. microbiologyresearch.org In these studies, the zone of inhibition, which indicates the extent of bacterial growth prevention, is measured. mdpi.com The activity is often compared against standard antibiotics.

A study involving various synthesized derivatives of this compound tested their efficacy against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). microbiologyresearch.org The parent this compound (Compound 1) showed moderate activity. However, several of its derivatives displayed significant antibacterial action. For instance, a pyrazole (B372694) derivative (Compound 3a) and a pyrimidine (B1678525) derivative (Compound 12) exhibited noteworthy activity against S. aureus. Another derivative, Compound 7, which incorporates a cyclohexanone (B45756) ring, showed good activity against B. subtilis. The results indicate that the majority of the tested compounds possess some level of antibacterial activity. microbiologyresearch.org

Gram-positive and Gram-negative bacteria differ in their cell wall structure, which can affect their susceptibility to antimicrobial agents. mdpi.comnih.gov The ability of these chalcone (B49325) derivatives to inhibit both types suggests a broad potential.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives (Zone of Inhibition in mm)

| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |

|---|---|---|---|---|

| 1 | 14 | 12 | 11 | 10 |

| 3a | 18 | 15 | 14 | 12 |

| 7 | 16 | 18 | 12 | 11 |

| 12 | 18 | 16 | 13 | 12 |

| 13 | 15 | 14 | 11 | 10 |

Data sourced from a study by Narayana et al., concentration 50 µg/well. microbiologyresearch.org Compound 1 is this compound. Other numbers represent various derivatives.

The antifungal properties of this compound derivatives have also been a subject of investigation, often tested against common fungal pathogens like Aspergillus niger and Candida albicans. microbiologyresearch.orgnih.gov The agar well diffusion method is commonly employed, with incubation periods typically longer than those for bacteria. microbiologyresearch.org

In the same study that evaluated antibacterial activity, the antifungal potential of this compound and its derivatives was screened. microbiologyresearch.org The parent compound (Compound 1) demonstrated moderate activity against the tested fungal strains. Notably, Compound 7 was found to have good antifungal activity against both A. niger and C. albicans. The pyrazole derivative (Compound 3a) also showed good efficacy against A. niger. These findings underscore the potential of these fluorinated chalcones as antifungal agents. microbiologyresearch.org

Table 2: In Vitro Antifungal Activity of this compound Derivatives (Zone of Inhibition in mm)

| Compound | A. niger | C. albicans |

|---|---|---|

| 1 | 15 | 14 |

| 3a | 18 | 15 |

| 7 | 19 | 18 |

| 12 | 16 | 15 |

| 13 | 14 | 12 |

Data sourced from a study by Narayana et al., concentration 50 µg/well. microbiologyresearch.org Compound 1 is this compound. Other numbers represent various derivatives.

One of the key mechanisms by which bacteria develop multidrug resistance is through the overexpression of efflux pumps, which are transport proteins that expel antibiotics from the bacterial cell. researchgate.netbohrium.com Inhibiting these pumps is a promising strategy to restore the effectiveness of existing antibiotics. researchgate.net

While direct mechanistic studies on this compound itself are limited in the searched literature, the broader class of chalcones has been identified as potent efflux pump inhibitors (EPIs). microbiologyresearch.org For example, trans-chalcone displayed significant inhibition of efflux pumps in Gram-negative bacteria and mycobacteria. microbiologyresearch.org Studies on aminophenyl chalcones have demonstrated their ability to potentiate the effects of antibiotics like norfloxacin (B1679917) and ciprofloxacin (B1669076) against resistant Staphylococcus aureus strains, an effect attributed to efflux pump inhibition. biointerfaceresearch.com In silico docking studies have shown that these chalcones likely act as competitive inhibitors, binding to the same site on the pump as the antibiotic substrate. biointerfaceresearch.comnih.gov

Specifically, research into fluorinated chalcone derivatives, such as (2E)‐1‐(4‐aminophenyl)‐3‐(4‐fluorophenyl)prop‐2‐en‐1‐one, has highlighted their potential as EPIs. biointerfaceresearch.com Given these findings across the chalcone family, including a closely related fluorinated analogue, it is plausible that this compound and its derivatives may exert their antimicrobial effects, at least in part, by inhibiting bacterial efflux pumps. This mechanism would involve the chalcone binding to the pump, thereby preventing the expulsion of co-administered antibiotics and increasing their intracellular concentration to effective levels. researchgate.net

Assessment of Antifungal Activity (In Vitro)

Analysis of Antioxidant Activity

Antioxidants are crucial for mitigating the oxidative stress caused by free radicals, which are implicated in numerous diseases. nih.gov Chalcones, as part of the flavonoid family, are known to possess antioxidant properties, which are often evaluated through various in vitro assays. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to assess the antioxidant capacity of compounds. mdpi.com The assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantified by a decrease in absorbance. mdpi.com

Several derivatives of this compound have been screened for their free radical scavenging activity using the DPPH method. microbiologyresearch.org The radical scavenging mechanism is believed to involve the transfer of an acidic hydrogen atom from the antioxidant compound to the DPPH radical. microbiologyresearch.org In a comparative study, while many derivatives showed low to moderate activity, a pyrimidine derivative (Compound 12) demonstrated good radical scavenging capacity. microbiologyresearch.org This enhanced activity was attributed to the presence of an acidic N-H proton in its structure, which can be readily donated. microbiologyresearch.org

Table 3: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | % Radical Scavenging Activity |

|---|---|

| 2b | 45.8 |

| 7 | 42.6 |

| 12 | 68.4 |

| 13 | 48.2 |

| Ascorbic Acid (Standard) | 94.2 |

Data sourced from a study by Narayana et al., at a concentration of 50 µg/mL. microbiologyresearch.org Numbers represent various derivatives of this compound.

Beyond the DPPH assay, other methods are commonly used to provide a more comprehensive profile of a compound's antioxidant potential. These include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.comderpharmachemica.com

The ABTS assay, similar to the DPPH assay, measures the ability of a compound to scavenge a pre-formed radical cation (ABTS•+). derpharmachemica.com A key advantage of the ABTS method is its applicability to both hydrophilic and lipophilic compounds. The FRAP assay, conversely, measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which results in the formation of an intense blue color. mdpi.com While specific data for this compound using these particular assays were not detailed in the provided search results, these methods are standard for evaluating the antioxidant capacity of the broader flavonoid and chalcone classes. researchgate.net

DPPH Radical Scavenging Assays

Studies on Anticancer Potential

Chalcones have demonstrated considerable potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation. nih.govnih.gov Research into this compound and its derivatives has revealed promising activities, from direct cytotoxicity against cancer cells to the inhibition of key enzymes and modulation of signaling pathways involved in cancer progression.

A primary method for assessing anticancer potential involves evaluating a compound's ability to kill cancer cells directly. Various derivatives of the chalcone scaffold have been tested against a wide range of human cancer cell lines, demonstrating significant cytotoxic effects.

For instance, chalcone-indole hybrids have shown potent cytotoxicity against multiple drug-sensitive and drug-resistant cancer cell lines. nih.gov Similarly, chalcone-coumarin hybrids exerted significant cytotoxic activity against liver cancer (HEPG2) and leukemia (K562) cells. nih.gov Other studies have highlighted the effectiveness of chalcone derivatives against breast cancer cell lines such as MCF-7, MDA-MB-231, and T47D, as well as colon cancer lines like HCT-116 and WiDr. ugm.ac.idnih.govmdpi.com The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Chalcone Derivative Type | Cancer Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Chalcone-Indole Hybrid | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 23–782 nM | nih.gov |

| Chalcone-Coumarin Hybrid | HEPG2, K562 | 0.65–2.02 μM | nih.gov |

| Chalcone-1,2,3-Triazole Hybrid | HepG2 | 0.9 μM | nih.gov |

| (E)-4'-hydroxy-4-chlorochalcone | WiDr (Colon) | 20.42 μg/mL | ugm.ac.id |

| Prenylated Chalcone 12 | MCF-7 (Breast) | 4.19 ± 1.04 µM | nih.gov |

| Prenylated Chalcone 13 | MCF-7 (Breast) | 3.30 ± 0.92 µM | nih.gov |

| Ciprofloxacin-Chalcone Hybrid | HCT-116 (Colon) | 5.0 μM | mdpi.com |

| Ciprofloxacin-Chalcone Hybrid | LOX IMVI (Melanoma) | 1.3 μM | mdpi.com |

The anticancer effects of chalcones are often linked to their ability to inhibit enzymes crucial for tumor development and progression. escholarship.org Key targets include receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cell proliferation and angiogenesis. researchgate.netescholarship.orgnih.gov

In particular, this compound has been identified as a highly potent inhibitor of Myeloperoxidase (MPO), an enzyme implicated in oncogenesis, with an IC₅₀ value of 0.05 µM. researchgate.net Molecular docking studies suggest that it binds effectively within the MPO active site. researchgate.net Other chalcone derivatives have been designed and synthesized as dual inhibitors of EGFR and VEGFR-2, showing promising inhibitory activity against these kinases. nih.govresearchgate.net The inhibition of these enzymes disrupts signaling pathways that cancer cells rely on for growth and survival. escholarship.org

| Compound | Enzyme Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Myeloperoxidase (MPO) | 0.05 µM | researchgate.net |

| 2-Thioxoimidazolidin-4-one Derivative 6 | EGFR | 0.04 µM | nih.gov |

| 2-Thioxoimidazolidin-4-one Derivative 6 | VEGFR-2 | 0.09 µM | nih.gov |

| 6-Arylureido-4-anilinoquinazoline Derivative 7i | EGFR | 17.32 nM | frontiersin.org |

| 5-Ethylsulfonyl-indazole-3-carbohydrazide Derivative 7k | EGFR/VEGFR-2 | GI₅₀ = 25 nM (MCF-7) | researchgate.net |

Beyond direct cytotoxicity and enzyme inhibition, the anticancer activity of chalcones involves the intricate modulation of cellular processes like apoptosis (programmed cell death) and cell signaling. frontiersin.orgnih.gov Dysregulation of these processes is a hallmark of cancer. scientificarchives.com

Chalcone derivatives have been shown to induce apoptosis through various mechanisms. nih.gov Some hybrids activate initiator caspase-9 and executioner caspases-3/7, which are key enzymes in the apoptotic cascade. nih.govmdpi.com This activation can be triggered by the release of cytochrome c from mitochondria. nih.gov Furthermore, some chalcones can upregulate the tumor suppressor protein p53. nih.govnih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells without causing an inflammatory response. thermofisher.com

Natural and synthetic chalcones can also interfere with numerous cell signaling pathways that are essential for cancer cell proliferation and survival. frontiersin.orgresearchgate.net These include pathways such as:

PI3K/Akt/mTOR pathway: Often hyperactivated in cancer, promoting cell survival and growth. scientificarchives.comfrontiersin.org

MAPK/ERK pathway: Regulates cell proliferation, differentiation, and survival. frontiersin.orgmdpi.com

NF-κB signaling: A key pathway involved in inflammation and cell survival, which is often constitutively active in cancer cells. nih.govfrontiersin.org

By targeting these pathways, chalcone derivatives can arrest the cell cycle, often in the G2/M phase, and inhibit the uncontrolled proliferation of tumor cells. nih.govnih.gov

Enzyme Inhibition Studies Related to Oncogenesis (e.g., EGFR Kinase, VEGFR-2, Myeloperoxidase (MPO))

Assessment of Anti-inflammatory Modulatory Effects

Inflammation is a critical component of tumor progression, and compounds with anti-inflammatory properties can play a role in cancer prevention and treatment. nih.gov Chalcones have been widely investigated for their anti-inflammatory potential, which is primarily attributed to their ability to inhibit key inflammatory enzymes and pathways. mdpi.comfrontiersin.org

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process, catalyzing the synthesis of prostaglandins. drugbank.comnih.gov COX-2 is often overexpressed in inflamed and cancerous tissues, making it a prime target for anti-inflammatory and anticancer drugs. mdpi.com

Several studies have demonstrated that chalcone derivatives can act as inhibitors of both COX-1 and COX-2. frontiersin.orgd-nb.info For example, synthetic fluoro-hydroxy substituted pyrazole chalcones exhibited selective inhibitory effects against the COX-2 enzyme with moderate effects on COX-1. frontiersin.org The development of selective COX-2 inhibitors is a significant goal, as this can reduce the gastrointestinal side effects associated with non-selective COX inhibition. d-nb.info

| Compound Type | Reported Activity (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| 1,4-Benzoxazine Derivative 3f | 0.57 μM | 242.4 | rsc.org |

| Thiophene Derivative 5b | 5.45 μM | 8.37 | nih.gov |

| 1,3-Dihydro-2H-indolin-2-one Derivative 4e | 2.35 ± 0.04 µM | Not Specified | mdpi.com |

| 1,3-Dihydro-2H-indolin-2-one Derivative 9h | 2.422 ± 0.10 µM | Not Specified | mdpi.com |

The anti-inflammatory effects of chalcones extend beyond COX inhibition to the modulation of broader inflammatory pathways. nih.gov These compounds can inhibit the production and action of various pro-inflammatory mediators. nih.gov

A key mechanism is the inhibition of the NF-κB signaling pathway. frontiersin.org NF-κB is a transcription factor that controls the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. nih.gov For instance, licochalcone A has been shown to reduce inflammation by significantly decreasing NF-κB signaling and the secretion of prostaglandin (B15479496) E2 (PGE2). frontiersin.org Additionally, chalcone derivatives can inhibit other enzymes involved in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX), offering a dual-inhibition strategy that may lead to more effective anti-inflammatory agents with fewer side effects. d-nb.infonih.gov

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Studies

Antimalarial Activity Evaluation (In Vitro)

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitate the urgent development of new antimalarial agents. nih.gov Chalcones have been identified as a valuable template in antimalarial drug discovery. arabjchem.org In vitro studies are crucial for the initial screening and evaluation of the antiplasmodial efficacy of new compounds.

While specific in vitro antimalarial data for this compound is not extensively detailed in the reviewed literature, studies on closely related fluorinated chalcone derivatives provide significant insights into their potential. These compounds are typically evaluated for their 50% inhibitory concentration (IC₅₀) against both chloroquine-sensitive (e.g., 3D7, MRC-2) and chloroquine-resistant (e.g., K1, RKL-9) strains of P. falciparum. nih.govarabjchem.org

For instance, a series of diphenylamine (B1679370) fluorinated chalcone derivatives were synthesized and evaluated for their antimalarial effects, with some compounds showing strong activity against P. falciparum. nih.gov Another study focused on 2-fluoroethoxy and 2,2,2-trifluoroethoxy chalcones, revealing that their antiplasmodial activity is dependent on the position of the fluoroalkoxy group on the phenyl ring. mdpi.com Compounds with the substituent at the ortho-position of the 1-phenyl ring displayed enhanced activity. mdpi.com One study on chalcone Mannich base derivatives found that the addition of a piperidine (B6355638) moiety to a chalcone structure containing a 4-fluorophenyl group significantly enhanced antimalarial activity against P. falciparum 3D7. rsc.org

The following table summarizes the in vitro antimalarial activity of some representative fluorinated chalcone derivatives, illustrating the potency of this class of compounds.

| Compound Name/Structure | P. falciparum Strain | IC₅₀ (µM) | Reference |

| (E)-1-(4-fluorophenyl)-3-(3-hydroxy-4-(piperidin-1-ylmethyl)phenyl)prop-2-en-1-one | 3D7 | 0.08 | rsc.org |

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide (a cinnamamide, related structure) | D-6 | 0.58 | mdpi.com |

| A diphenylamine chalcone derivative (B3) with a fluorine substituent | P. falciparum | Strong activity reported (specific IC₅₀ not provided) | nih.gov |

| A diphenylamine chalcone derivative (B5) with a fluorine substituent | P. falciparum | Strong activity reported (specific IC₅₀ not provided) | nih.gov |

| (E)-3-(4-Methylphenyl)-1-(4-(2,2,2-trifluoroethoxy)phenyl)prop-2-en-1-one | 3D7 | ~9.7 (3.0 µg/mL) | mdpi.com |

| One of the most active 2,2,2-trifluoroethoxychalcones (3f) | 3D7 | ~7.1 (2.2 µg/mL) | mdpi.com |

Note: The IC₅₀ values are presented to illustrate the range of activity for fluorinated chalcones. Direct comparison should be made with caution due to variations in assay methodologies between studies.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent drug candidates. For chalcone derivatives, SAR analyses have revealed key structural features that govern their antimalarial activity. The introduction of fluorine atoms into the chalcone scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects biological activity. nih.govmdpi.com

The core chalcone structure consists of two aromatic rings (Ring A, attached to the carbonyl group, and Ring B, derived from the aldehyde) joined by an α,β-unsaturated carbonyl system. SAR studies on antimalarial chalcones have indicated that the nature and position of substituents on both rings are critical.

Substitution on Ring A and Ring B: Studies on various chalcones have shown that the properties of the substituents on both aromatic rings heavily influence their antiplasmodial activity. acs.org For fluorinated chalcones, the position of the fluorine atom is crucial. In a series of diphenylamine fluorinated chalcones, the specific substitution pattern was directly linked to their antimalarial effects. nih.govresearchgate.net

Role of Lipophilicity and Electronic Effects: The incorporation of fluorine or fluoro-containing groups like trifluoroethoxy can increase a molecule's lipophilicity, which may enhance its ability to cross parasitic cell membranes. arabjchem.orgnih.gov The strong electron-withdrawing nature of fluorine also alters the electronic distribution of the molecule, potentially influencing its interaction with biological targets. nih.gov

Alkoxy vs. Hydroxy Groups: It has been observed that alkoxylated chalcones are often more active than their corresponding hydroxylated analogs, suggesting that modifying hydroxyl groups can be a beneficial strategy for improving potency. acs.org

The Enone Linker: The α,β-unsaturated ketone (enone) moiety is also considered vital for activity, as it can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in parasitic enzymes. arabjchem.org

Theoretical Predictions of Bioactivity through Cheminformatics and QSAR Models

In modern drug discovery, computational methods like cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable tools for accelerating the identification and optimization of new drug candidates. nih.govrasayanjournal.co.in These in silico approaches allow for the prediction of biological activity based on a compound's chemical structure, thereby reducing the time and resources required for extensive laboratory synthesis and testing. researchgate.net

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. rasayanjournal.co.inresearchgate.net The fundamental principle is that variations in the biological effects of a group of molecules are dependent on changes in their structural and physicochemical properties. researchgate.net To build a QSAR model for antimalarial chalcones, a dataset of derivatives with known IC₅₀ values is used. rasayanjournal.co.in Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. researchgate.net

A statistical method, such as multiple linear regression, is then employed to build a model that links these descriptors to the observed antimalarial activity. rasayanjournal.co.inresearchgate.net For chalcone derivatives, QSAR studies have revealed that electronic and molecular descriptors have a strong correlation with their activity against P. falciparum. rasayanjournal.co.inresearchgate.net Critical parameters identified in some models include molecular size and hydrophobicity. acs.org

Once a statistically robust QSAR model is developed and validated, it can be used to predict the antimalarial activity of new, unsynthesized chalcone derivatives. rasayanjournal.co.in This allows chemists to prioritize the synthesis of compounds with the highest predicted potency.

Molecular docking is another powerful in silico technique used to predict how a ligand (like this compound) might bind to the active site of a biological target, such as a parasitic enzyme. arabjchem.orgrasayanjournal.co.in Studies have used docking to investigate the interactions of fluorinated chalcones with potential malarial targets like Falcilysin and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.govrasayanjournal.co.in These computational studies provide valuable insights into the potential mechanism of action and can guide the rational design of more effective inhibitors.

Potential Applications of 4,4 Difluorochalcone in Advanced Materials and Other Scientific Fields

The unique chemical structure of 4,4'-Difluorochalcone (B11334), which combines a reactive α,β-unsaturated ketone system with the high electronegativity of two fluorine atoms, has made it a compound of significant interest in various scientific and technological domains. Its potential is being actively explored in fields ranging from organic electronics to materials science and corrosion prevention.

Future Perspectives and Emerging Research Directions for 4,4 Difluorochalcone

Advancements in Green Chemistry Approaches for Synthesis

The traditional synthesis of chalcones, typically via the Claisen-Schmidt condensation, often involves strong acids or bases and organic solvents, leading to environmental concerns. benthamdirect.comsaudijournals.com The future of 4,4'-Difluorochalcone (B11334) synthesis is increasingly geared towards green chemistry principles, which prioritize waste prevention, reduced use of hazardous substances, and energy efficiency. rjpn.orgnih.govacs.org

Researchers are exploring several eco-friendly methods applicable to chalcone (B49325) synthesis. researchgate.net These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, often from hours to minutes, and improve product yields, sometimes under solvent-free conditions. rjpn.orgnih.gov

Ultrasonic Radiation: Sonochemical methods provide an alternative energy source that can enhance reaction rates and efficiency. benthamdirect.comsaudijournals.com

Solvent-Free and Solid-State Reactions: Performing reactions by grinding reagents together, sometimes with a solid catalyst, eliminates the need for solvents, which are a major source of chemical waste. researchgate.netnih.gov

Use of Green Catalysts and Solvents: Research is underway to replace harsh catalysts with more benign alternatives like thiamine (B1217682) hydrochloride or reusable ionic liquids. researchgate.netnih.gov Similarly, environmentally friendly solvents such as water, ethanol (B145695), or glycerol (B35011) are being investigated. researchgate.netnih.gov

These sustainable approaches not only minimize the environmental impact of producing this compound but also align with the broader goal of making pharmaceutical and chemical manufacturing more sustainable. nih.gov

Table 1: Comparison of Green Synthesis Methods for Chalcones

| Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid reaction times, high yields, can be solvent-free. | Requires specialized equipment. | rjpn.orgnih.gov |

| Ultrasonic Radiation | Enhanced reaction rates, good yields. | May require specific equipment. | benthamdirect.comsaudijournals.com |

| Mechanochemistry (Grinding) | Solvent-free, simple procedure, high purity products. | May not be suitable for all substrates. | researchgate.netnih.gov |

| Green Catalysts (e.g., Thiamine) | Environmentally benign, catalyst can be recoverable. | Catalyst may have limited scope. | researchgate.net |

| Green Solvents (e.g., Glycerol) | Low toxicity, biodegradable. | May require higher temperatures or longer reaction times. | researchgate.net |

Targeted Derivatization for Specific Biological Pathways

The core this compound structure serves as an excellent starting point for targeted derivatization—the strategic modification of a molecule to enhance its interaction with a specific biological target. mdpi.comfrontiersin.org By adding or altering functional groups on its two aromatic rings or α,β-unsaturated system, researchers can fine-tune its properties to inhibit specific enzymes or modulate cellular pathways implicated in disease. researchgate.netmdpi.com

Recent studies have demonstrated the potential of this approach. For instance, derivatives of this compound have been synthesized and evaluated for various biological activities:

Antimicrobial and Antioxidant Agents: Condensation of this compound with various reagents has yielded pyrazole (B372694) and terphenyl derivatives, which have shown promising antimicrobial and antioxidant properties. researchgate.netmangaloreuniversity.ac.in

Anticancer Agents: The introduction of a trifluoromethyl group to a related difluorochalcone derivative created a compound with potent activity against prostate cancer cells. mdpi.com This highlights how specific structural modifications can direct the molecule's activity towards cancer-related targets.

Myeloperoxidase (MPO) Inhibition: In a study of various chalcone derivatives, this compound itself was identified as a potent inhibitor of the MPO enzyme, which is linked to inflammatory diseases. researchgate.net Molecular docking studies suggested a strong binding affinity, underscoring its potential for developing anti-inflammatory drugs. researchgate.net

Future research will likely focus on creating extensive libraries of this compound derivatives to screen against a wide range of biological targets, including kinases, proteases, and receptors involved in various pathologies.

Table 2: Examples of Targeted Derivatization of Difluorochalcones

| Derivative Class | Starting Material | Target/Application | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazoles | 4,4'-Difluoro chalcone | Antimicrobial, Antioxidant | Synthesized derivatives showed significant biological activity. | mangaloreuniversity.ac.in |

| Terphenyls | 4,4'-Difluoro chalcone | Antimicrobial, Antioxidant | A novel route was developed to create new functionalized terphenyls with antioxidant properties. | researchgate.net |

| α-Trifluoromethyl Chalcones | 4′-Amino-3,4-difluorochalcone | Anticancer (Prostate) | Trifluoromethylation significantly enhanced antiproliferative activity. | mdpi.com |

| 1,2,4-Oxadiazole Hybrids | Chalcone Scaffold | Nematicidal, Antiviral | Hybrid molecules showed potent activity against plant nematodes and viruses. | frontiersin.org |

Development of Multi-Targeting Agents

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making them difficult to treat with single-target drugs. mdpi.commdpi.com A promising strategy is the development of multi-targeting agents—single molecules designed to interact with several targets simultaneously. mdpi.comnih.gov The chalcone scaffold is well-suited for this approach due to its ability to be modified to interact with diverse biological targets. nih.govmdpi.com

The this compound framework is a prime candidate for designing such multi-functional drugs. For example:

Alzheimer's Disease: Research on chalcone-based compounds for Alzheimer's has focused on creating dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the disease's progression. mdpi.combohrium.com The scaffold can also be combined with moieties that chelate metals or prevent amyloid-β aggregation. nih.gov

Cancer Therapy: A combination of histone deacetylase (HDAC) and tubulin inhibition is a recognized strategy in cancer treatment. researchgate.net The chalcone structure can serve as a template for designing dual HDAC/tubulin inhibitors, potentially offering synergistic effects and reducing drug resistance. researchgate.net

Infectious Diseases: In the context of malaria, researchers have used computational tools to design chalcone hybrids that target multiple parasite enzymes, a strategy aimed at overcoming drug resistance. chemrxiv.org

Future work will involve the rational design of this compound derivatives that incorporate different pharmacophores to simultaneously address multiple aspects of a disease's pathology.

Exploration of Novel Material Science Applications

Beyond its biological activities, this compound and related compounds possess unique electronic and structural properties that make them valuable in material science. chemimpex.comresearchgate.net The presence of the α,β-unsaturated carbonyl system and aromatic rings contributes to properties relevant for electronics and polymer science.

Emerging applications include:

Organic Electronics: this compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its electronic properties, which can enhance display efficiency and brightness. chemimpex.com

Advanced Polymers: The compound can be incorporated into polymers and coatings to improve thermal stability and mechanical strength. chemimpex.com

Photocross-linkers: Chalcone groups can undergo a [2+2] cycloaddition reaction upon exposure to specific wavelengths of light. acs.org This property is being exploited to create wavelength-selective, dual-cure resins for advanced additive manufacturing (3D printing), allowing for the creation of complex soft active devices with spatially controlled mechanical properties. acs.org

Fluorescent Probes: Its structure makes it a candidate for designing fluorescent probes used in bioimaging to visualize specific cellular components. chemimpex.com

The exploration of bis-chalcones, which contain two chalcone units, is also opening up new possibilities in material science due to their extended conjugation and cross-linking capabilities. acs.org

Table 3: Material Science Applications of Chalcones

| Application | Property Leveraged | Potential Outcome | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electronic properties | Enhanced display brightness and efficiency. | chemimpex.com |

| Advanced Polymers/Coatings | Structural stability | Improved thermal and mechanical strength. | chemimpex.com |

| Additive Manufacturing (3D Printing) | Photoreactive [2+2] cycloaddition | Spatially controlled material properties in printed devices. | acs.org |

| Fluorescent Probes | Fluorogenic characteristics | High-specificity visualization of cellular components. | chemimpex.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new compounds like this compound. nih.govbiorxiv.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. mdpi.comresearchgate.net

Key applications in the context of this compound include:

Predictive Modeling: Machine learning-enhanced quantitative structure-activity relationship (ML-QSAR) models can be developed to predict the biological activity of new chalcone derivatives before they are synthesized. mdpi.combiorxiv.org This allows researchers to prioritize the most promising candidates, saving time and resources.

Virtual Screening: AI algorithms can screen vast virtual libraries of potential this compound derivatives against specific biological targets, identifying those with the highest predicted binding affinity. mdpi.com

De Novo Design: AI can be used to design entirely new molecules based on the chalcone scaffold that are optimized for specific properties, such as high potency and low toxicity.

Mechanism Elucidation: By analyzing the chemical features that contribute to bioactivity, ML models can help elucidate the molecular mechanisms of action and identify key interactions between the compound and its biological target. biorxiv.org

A recent study developed ML-QSAR models for various chalcone inhibitors, demonstrating the power of these techniques to explore the chemical space and predict bioactivity against targets like AKT1 and STAT3. biorxiv.org The application of these data-driven approaches will undoubtedly accelerate the journey of this compound derivatives from initial concept to potential therapeutic or material application. researchgate.net

Q & A

Q. Basic

- GC/HPLC : Used to assess purity (>97% by GC) .

- NMR (¹H/¹³C) : Confirms substitution patterns; aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8.5 Hz) due to fluorine coupling .

- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) .

Why does this compound undergo dimerization with thiourea instead of forming thio-pyrimidine derivatives?

Advanced